N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWLCBJHGYYPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide typically involves a multi-step process. One common method starts with the preparation of the acenaphthothiazole core, which can be synthesized through the reaction of acenaphthenequinone with thioamides under acidic conditions. The resulting intermediate is then coupled with 4-fluorobenzoic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized acenaphthothiazole derivatives.
Reduction: Reduced acenaphthothiazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide
Uniqueness
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its binding affinity to specific molecular targets, making it a valuable compound for various applications.
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's synthesis, biological mechanisms, research findings, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound features a complex structure combining an acenaphthothiazole moiety with a fluorobenzamide group. The synthesis typically involves several steps:
- Preparation of Acenaphthothiazole Core : This is achieved through the reaction of acenaphthenequinone with thioamides under acidic conditions.
- Coupling Reaction : The resulting intermediate is coupled with 4-fluorobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final compound.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains and fungi. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have demonstrated that it can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, in vitro assays against multiple cancer cell lines have shown that this compound induces apoptosis in cancer cells, a critical mechanism for anticancer drugs .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival and proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that lead to apoptosis in malignant cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide | Similar core structure | Moderate antimicrobial activity |
| N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide | Similar core structure | Lower anticancer potency |
The presence of the fluorine atom in the benzamide group significantly enhances the stability and binding affinity of this compound compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : In a study evaluating its cytotoxic effects on MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines, the compound demonstrated significant cytotoxicity comparable to established chemotherapeutics like cisplatin .
- Apoptosis Induction : Morphological analysis using Hoechst staining confirmed that treatment with this compound resulted in characteristic apoptotic features in treated cells .
Q & A
Q. What are the common synthetic routes for N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide?
The compound is typically synthesized via multicomponent reactions (MCRs) involving acenaphthene derivatives and nitrogen/sulfur-containing precursors. For example, acenaphtho-thiazole scaffolds are constructed using Friedel-Crafts acylation (e.g., Eaton’s reagent under solvent-free conditions) or via coupling reactions between 4-fluorobenzoyl chloride and acenaphthothiazole amines. Catalysts like ferric hydrogensulfate in ethanol under reflux have shown high yields (75–90%) for similar acenaphtho-heterocycles .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely employed for resolving crystal structures, with data collection parameters including Mo Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.06 .
- Spectroscopy : H/C NMR and IR confirm functional groups (e.g., C=O stretch at ~1680 cm), while mass spectrometry validates molecular weight .
Q. What preliminary biological activities have been reported for this compound?
Fluorobenzamide derivatives exhibit cytotoxic, anti-inflammatory, and antimicrobial properties. For example, 4-fluorobenzamide-based analogs show COX-2 inhibition (IC = 0.8–1.2 μM) and induce apoptosis in cancer cells via Bcl-2 pathway modulation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for acenaphtho-thiazole synthesis?
Key strategies include:
- Catalyst screening : Ferric hydrogensulfate increases reaction efficiency (yield >85%) compared to traditional acids .
- Solvent-free conditions : Reduces side reactions and simplifies purification .
- Microwave-assisted synthesis : Shortens reaction time (30 mins vs. 4 hrs) for similar heterocycles .
Q. How to resolve contradictions in structure-activity relationship (SAR) data for fluorobenzamide derivatives?
- Binding efficiency indices : Prioritize compounds with balanced potency and physicochemical properties (e.g., logP < 3.5) to avoid false SAR trends .
- Conformational analysis : Molecular docking (e.g., AutoDock Vina) reveals isoform-specific interactions; for example, acenaphtho-thiazoles show ∆G = -9.2 kcal/mol against Bcl-2, but ∆G = -7.8 kcal/mol for Bcl-xL due to steric clashes .
Q. What methods validate the purity of this compound?
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12.3 mins) and UV detection at 254 nm .
- Elemental analysis : Acceptable C, H, N deviations ≤0.4% from theoretical values .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Dose-response normalization : Use GI values (e.g., 1.5 μM in HeLa vs. 8.2 μM in MCF-7) to account for cell-specific uptake .
- Mitochondrial assays : Compare ATP levels (luminescence) and caspase-3 activation (fluorescence) to confirm apoptosis vs. necrosis .
Key Challenges & Future Directions
- Stereochemical control : Improve enantioselective synthesis using chiral catalysts (e.g., BINOL-phosphoric acid) .
- In vivo validation : Radiolabeling (e.g., F) for pharmacokinetic studies in melanoma xenografts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
